molecular formula C12H12N2O2S B108670 Benzenamine, 2,2'-sulfonylbis- CAS No. 53347-49-2

Benzenamine, 2,2'-sulfonylbis-

Cat. No. B108670
CAS RN: 53347-49-2
M. Wt: 248.3 g/mol
InChI Key: MYEWQUYMRFSJHT-UHFFFAOYSA-N
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Description

Benzenamine, 2,2'-sulfonylbis-, is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and material science. The compound features a sulfonyl group bridging two benzene rings, each substituted with an amine group. This structure offers multiple reactive sites for chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of derivatives of benzenamine, 2,2'-sulfonylbis-, has been explored through different methodologies. One approach involves the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives via the anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids. This method is noted for its mildness and regioselectivity, avoiding the use of toxic reagents . Another synthesis route is the one-step synthesis of five-membered heterocyclic compounds involving the dilithiated species of (isopropylsulfonyl)benzene, which reacts with various electrophiles to yield sulfonyl-containing heterocycles .

Molecular Structure Analysis

The molecular structure of 4-(4-aminophenylsulfonyl)benzenamine, a derivative of benzenamine, 2,2'-sulfonylbis-, has been elucidated using single-crystal X-ray diffraction. The crystal structure reveals that the molecules are linked into polymers by hydrogen bonds, with the sulfonyl group acting as a bridge between the two aniline groups. The molecular packing is stabilized by intermolecular and intramolecular hydrogen bonds, which contribute to the compound's stability and reactivity .

Chemical Reactions Analysis

Benzenamine, 2,2'-sulfonylbis-, and its derivatives participate in various chemical reactions. For instance, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, showcasing the compound's reactivity towards nucleophilic substitution and ring-opening reactions . Additionally, Pd(II)-catalyzed direct sulfonylation of benzylamines with sodium sulfinates has been demonstrated, highlighting the compound's ability to undergo regioselective transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenamine, 2,2'-sulfonylbis- derivatives are influenced by the presence of the sulfonyl and amine groups. These functional groups contribute to the compound's solubility, reactivity, and potential for forming hydrogen bonds, which are essential for its applications in synthesis. The electrochemical synthesis method mentioned earlier takes advantage of these properties by using a water/ethanol mixture as the solvent, which is suitable for the solubility of the starting materials and products .

Scientific Research Applications

Therapeutic Applications of Sulfonyl/Sulfonamide Compounds

  • Pharmaceutical Significance : Sulfur (SVI)-based moieties, notably sulfonyl or sulfonamides, have demonstrated diverse pharmacological properties. Their structural diversity facilitates the discovery of new therapeutic agents, with over 150 FDA-approved sulfur-based drugs treating various diseases due to their antimicrobial, anti-inflammatory, antiviral, and anticancer properties (Zhao et al., 2018).

  • Antioxidant Capacity : The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays, including those for antioxidants that utilize sulfonyl compounds, illustrate the specific reactions contributing to total antioxidant capacity. This underscores the importance of understanding these compounds' reaction pathways in developing antioxidant therapies (Ilyasov et al., 2020).

  • Synthetic and Pharmacological Potential : The synthesis and biological activity of sultone derivatives, including 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, reveal their potential in creating molecular systems with attractive pharmacological properties. This includes exploring anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021).

  • Bioactive Substance Development : Research emphasizes the development of bioactive substances containing the sulfonamide subunit due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This highlights the role of sulfonamides in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).

Safety and Hazards

While specific safety data for Benzenamine, 2,2’-sulfonylbis- was not found, a related compound, benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene, was found to be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of 2-(2-aminophenyl)sulfonylaniline, also known as 2,2’-Sulfonyldianiline or Benzenamine, 2,2’-sulfonylbis-, is dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, like 2-(2-aminophenyl)sulfonylaniline, exhibit antimicrobial and antitumor activities .

Mode of Action

2-(2-aminophenyl)sulfonylaniline interacts with its target, DHFR, by binding to the active sites of the enzyme . This binding inhibits the function of DHFR, thereby disrupting the synthesis of nucleotides and the metabolism of folate. The disruption of these processes can lead to the inhibition of cell growth and replication, particularly in rapidly dividing cells such as cancer cells and bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 2-(2-aminophenyl)sulfonylaniline is the folate metabolic pathway . By inhibiting DHFR, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolic pathway. Tetrahydrofolate is a necessary cofactor for the synthesis of nucleotides, so its depletion can lead to a decrease in DNA synthesis and cell replication .

Pharmacokinetics

Similar sulfonamide derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of 2-(2-aminophenyl)sulfonylaniline’s action primarily involve the inhibition of cell growth and replication. By disrupting the folate metabolic pathway and inhibiting the synthesis of nucleotides, this compound can effectively halt the growth and replication of cells, particularly those that are rapidly dividing . This makes it potentially effective against certain types of cancer cells and bacteria .

properties

IUPAC Name

2-(2-aminophenyl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEWQUYMRFSJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201507
Record name Benzenamine, 2,2'-sulfonylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53347-49-2
Record name Benzenamine, 2,2'-sulfonylbis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,2'-sulfonylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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